molecular formula C19H16N6S B12372606 Dhfr-IN-9

Dhfr-IN-9

Cat. No.: B12372606
M. Wt: 360.4 g/mol
InChI Key: KSLMGDVFSKLWOG-UHFFFAOYSA-N
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Description

Dhfr-IN-9 is a compound that functions as an inhibitor of dihydrofolate reductase, an enzyme involved in the folate cycle. This enzyme is crucial for the synthesis of nucleic acids and amino acids, making it a significant target in the treatment of various diseases, including cancer and infectious diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dhfr-IN-9 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:

    Preparation of Intermediate Compounds: This involves the synthesis of key intermediates through reactions such as alkylation, acylation, and cyclization.

    Formation of this compound: The intermediate compounds are then subjected to further reactions, such as condensation and reduction, to form this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dhfr-IN-9 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Dhfr-IN-9 has a wide range of scientific research applications, including:

Mechanism of Action

Dhfr-IN-9 exerts its effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleic acids and amino acids. By inhibiting this enzyme, this compound disrupts the folate cycle, leading to a depletion of tetrahydrofolate and a subsequent reduction in DNA synthesis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: An anticancer agent that also inhibits dihydrofolate reductase.

    Trimethoprim: An antibacterial drug used in combination with sulfonamides.

    Pyrimethamine: An antimalarial drug that targets dihydrofolate reductase.

Uniqueness of Dhfr-IN-9

This compound is unique in its specific structure and binding affinity for dihydrofolate reductase. Unlike other inhibitors, this compound may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H16N6S

Molecular Weight

360.4 g/mol

IUPAC Name

7-(1,3-benzothiazol-2-ylmethyl)-8-methylpyrrolo[3,2-f]quinazoline-1,3-diamine

InChI

InChI=1S/C19H16N6S/c1-10-8-11-14(7-6-13-17(11)18(20)24-19(21)23-13)25(10)9-16-22-12-4-2-3-5-15(12)26-16/h2-8H,9H2,1H3,(H4,20,21,23,24)

InChI Key

KSLMGDVFSKLWOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1CC3=NC4=CC=CC=C4S3)C=CC5=C2C(=NC(=N5)N)N

Origin of Product

United States

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